3,4-Dimethoxyphenyl-beta-d-glucopyranoside
Description
Contextualization of Glycosides in Plant Biochemistry and Physiology
Glycosides are a widespread group of chemical compounds in which a sugar molecule, known as the glycone, is linked via a glycosidic bond to a non-sugar moiety, called the aglycone or genin. numberanalytics.comwikipedia.orgnumberanalytics.com This structure is fundamental to their role in plant life. The glycone part, typically a monosaccharide like glucose, increases the water solubility of the molecule, facilitating its storage in cellular compartments like vacuoles. The aglycone can be a variety of structures, including phenolics, steroids, or terpenes, and it is this portion that largely determines the compound's biological activity. numberanalytics.com
Plants store many of their potent chemical agents as inactive glycosides. wikipedia.org This storage mechanism prevents the compounds from interfering with the plant's own metabolic processes. When the plant is subjected to stress, such as herbivore attack or pathogen invasion, specific enzymes called glycoside hydrolases cleave the glycosidic bond. wikipedia.orgnih.gov This enzymatic hydrolysis releases the active aglycone, which can then exert its function. wikipedia.org
The functions of glycosides in plant physiology are multifaceted and crucial for survival:
Defense: Many glycosides are toxic or deterrent to herbivores and pathogens, forming a key part of the plant's chemical defense system. numberanalytics.comnumberanalytics.comgreenskybio.com For instance, some glycosides have a bitter taste that repels animals. greenskybio.com
Stress Response: Glycosides are involved in helping plants adapt to environmental stressors such as drought and temperature fluctuations. greenskybio.com
Growth and Development: These compounds play roles in regulating plant growth. numberanalytics.com
Signaling: Glycosides can act as signaling molecules that trigger internal defense responses. numberanalytics.com
Significance of Phenolic Glycosides as Bioactive Secondary Metabolites
Phenolic glycosides are a major subclass of glycosides where the aglycone is a phenolic compound—a structure containing a hydroxyl group attached to an aromatic ring. numberanalytics.comyoutube.com This group includes derivatives of phenolic acids, flavonoids, and other phenols. nih.gov These compounds are considered secondary metabolites, molecules not directly involved in the primary processes of growth, development, or reproduction, but which are essential for the organism's interaction with its environment. youtube.com
The significance of phenolic glycosides stems from their diverse biological activities, which are of great interest in medicine and nutrition. nih.govyoutube.com A key characteristic of phenolic compounds is their antioxidant activity, which arises from their ability to scavenge free radicals. youtube.comnih.gov This property is central to their protective role in both plants and potentially in human health. youtube.comnih.gov
In many cases, phenolic glycosides serve as a storage form or a precursor pool for more bioactive aglycones. nih.gov The attachment of the sugar moiety can increase the bioavailability of the phenolic compound. nih.gov Following ingestion, hydrolysis in the body can release the free aglycone, unleashing its biological effects. nih.gov Research has highlighted the potential of phenolic glycosides in various health applications, underpinned by their antioxidant, anti-inflammatory, and antimicrobial properties. youtube.commdpi.com
Overview of 3,4-Dimethoxyphenyl-beta-D-glucopyranoside as a Research Focus
This compound is a specific phenolic glycoside that has been identified in several plant sources and is a subject of targeted research. Its structure consists of a 3,4-dimethoxyphenol (B20763) aglycone linked to a glucose molecule.
Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀O₈ | PubChem nih.gov |
| Molecular Weight | 316.30 g/mol | PubChem nih.gov |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-(3,4-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem nih.gov |
| Hydrogen Bond Donor Count | 4 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 8 | PubChem nih.gov |
| Rotatable Bond Count | 5 | PubChem nih.gov |
This compound has been isolated and identified from several natural sources, indicating its distribution within the plant kingdom.
Natural Sources of this compound
| Source | Context | Reference(s) |
|---|---|---|
| Sugar Cane | Purified from the non-sugar fraction of crude black sugar. | tandfonline.com |
| ***Bromelia plumieri* (Piñuela)** | Identified in a glycosidic extract from the fruit. | tandfonline.com |
| Coffea arabica | Synthesized from exogenously administered 3,4-dimethoxyphenol in suspension-cultured cells. | tandfonline.comoup.com |
| ***Picea abies* (Norway Spruce)** | Reported as a constituent with available data. | nih.gov |
Research into this compound has uncovered specific biological activities and novel methods for its synthesis. A notable study found that the glucoside, isolated from sugar cane, reduced plasma insulin (B600854) levels without elevating plasma glucose in a glucose tolerance test, suggesting it may inhibit glucose absorption from the small intestine. tandfonline.com Furthermore, significant research has been conducted on its biotechnological production. Scientists have successfully used suspension-cultured cells of Coffea arabica to convert 3,4-dimethoxyphenol into this compound with high efficiency. tandfonline.comoup.comtandfonline.com This biotransformation method is being explored as a means to produce the compound in larger quantities for further study and potential application. tandfonline.com
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c1-19-8-4-3-7(5-9(8)20-2)21-14-13(18)12(17)11(16)10(6-15)22-14/h3-5,10-18H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLZDPFUIWTENT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Biological Sources of 3,4 Dimethoxyphenyl Beta D Glucopyranoside
Biosynthetic Pathways of Glucosides in Plants
The formation and breakdown of glucosides like 3,4-Dimethoxyphenyl-beta-D-glucopyranoside are controlled by specific enzymatic processes common in plant biochemistry.
Glucosylation is a widespread detoxification and modification process in plants, catalyzed by enzymes known as glycosyltransferases (GTs) nih.govnih.govnih.gov. This reaction involves the transfer of a glucose moiety, typically from a donor molecule like UDP-glucose, to an acceptor molecule (the aglycone).
In the case of this compound, the aglycone is 3,4-dimethoxyphenol (B20763). Studies using plant cell cultures have demonstrated this process effectively. When suspension-cultured cells of Coffea arabica are supplied with 3,4-dimethoxyphenol, they efficiently glycosylate it, achieving a conversion of over 40% within 96 hours nih.govnih.gov. This biotransformation highlights the ability of plant cells to recognize phenolic compounds and attach a glucose molecule, a process that generally increases the water solubility and stability of the aglycone.
β-glucosidases are hydrolytic enzymes that play a crucial role in the metabolism of glucosides within plants wright.edubiomedpharmajournal.org. These enzymes catalyze the cleavage of the β-glycosidic bond, releasing the glucose molecule and the free aglycone nih.govmdpi.combiomedpharmajournal.org. This process is essential for various physiological functions:
Defense : Plants can store toxic compounds in an inactive, non-toxic glucoside form within the vacuole. When plant tissue is damaged by herbivores or pathogens, β-glucosidases, often located in different cellular compartments, come into contact with the glucosides, releasing the toxic aglycone as a defense mechanism biomedpharmajournal.org.
Phytohormone Activation : Many plant hormones are stored as inactive glycosides. β-glucosidases can release the active hormone when and where it is needed, allowing for precise regulation of growth and development wright.edumdpi.com.
Secondary Metabolism : The release of aglycones is a key step in the biosynthesis of other complex secondary metabolites, such as lignans and other phenolics nih.govmdpi.com.
Aroma Release : In many plants, including tea, volatile aroma compounds are stored non-volatilely as glycosides. During processing or senescence, β-glucosidases hydrolyze these precursors, releasing the aromatic alcohols and contributing to the characteristic scent nih.gov. The hydrolysis of the glycosidic bond in this compound by a β-glucosidase would release glucose and the aglycone 3,4-dimethoxyphenol.
Advanced Synthetic and Biosynthetic Methodologies for 3,4 Dimethoxyphenyl Beta D Glucopyranoside
Biotechnological Synthesis via Plant Cell Cultures
Plant cell culture technology presents a sustainable and controlled platform for producing complex natural products. Plant cells contain a diverse array of enzymes, such as glycosyltransferases, that can perform specific biotransformation reactions, including the glycosylation of phenolic compounds. nih.gov This cellular machinery can be harnessed for the targeted synthesis of glycosides like 3,4-Dimethoxyphenyl-beta-D-glucopyranoside.
Research has demonstrated the successful conversion of 3,4-Dimethoxyphenol (B20763) (3,4-DMP) into its corresponding glucoside using suspension-cultured cells of Coffea arabica. tandfonline.comoup.com The efficiency of this biotransformation is highly dependent on the optimization of culture conditions.
In one key study, the maximum glucosylation efficiency, exceeding 40%, was achieved within 96 hours of adding the substrate. tandfonline.comjst.go.jp This was accomplished by administering 1 mM of 3,4-DMP to the C. arabica cells cultured in a specially adapted medium. tandfonline.comjst.go.jp The optimal culture medium was a modified Murashige and Skoog's formulation supplemented with specific concentrations of plant growth regulators: 5 μM 2,4-dichlorophenoxyacetic acid and 0.5 μM kinetin. tandfonline.comjst.go.jp The resulting product was definitively identified as this compound through proton NMR analysis and enzymatic hydrolysis using β-glucosidase, which specifically cleaves the β-glycosidic bond. tandfonline.com
Table 1: Optimized Conditions for Glucosylation in Coffea arabica Cultures
| Parameter | Optimal Condition |
|---|---|
| Plant Cell Line | Coffea arabica (Suspension Culture) |
| Substrate | 3,4-Dimethoxyphenol (3,4-DMP) |
| Substrate Concentration | 1 mM |
| Medium | Modified Murashige and Skoog's |
| Growth Regulators | 5 μM 2,4-Dichlorophenoxyacetic acid, 0.5 μM Kinetin |
| Incubation Time | 96 hours |
Data sourced from Kometani et al., 1995. tandfonline.comjst.go.jp
The enzymatic systems within Coffea arabica cells exhibit a degree of substrate promiscuity, allowing for the glycosylation of various structurally related compounds. The applicability of this plant cell culture system was extended to a range of other methoxyphenols. tandfonline.comoup.com
Studies investigating the substrate specificity of the glycosylation reaction in C. arabica cultures revealed that the cells could successfully convert seven different methoxyphenols into eleven distinct glycosides. tandfonline.comoup.com This demonstrates the potential of this biotechnological approach for creating a library of related glycoside compounds through biotransformation. The yield and efficiency of these conversions can be influenced by the specific structure and substitution pattern of the phenolic substrate.
Table 2: Substrate Specificity of Glucosylation by Coffea arabica Cells
| Substrate (Aglycone) | Product |
|---|---|
| 3,4-Dimethoxyphenol | This compound |
| 2-Methoxyphenol | 2-Methoxyphenyl-beta-D-glucopyranoside |
| 3-Methoxyphenol | 3-Methoxyphenyl-beta-D-glucopyranoside |
| 4-Methoxyphenol | 4-Methoxyphenyl-beta-D-glucopyranoside |
| 2,3-Dimethoxyphenol | 2,3-Dimethoxyphenyl-beta-D-glucopyranoside |
| 2,5-Dimethoxyphenol | 2,5-Dimethoxyphenyl-beta-D-glucopyranoside |
Partial list of conversions demonstrated in research by Kometani et al., 1995. tandfonline.com
Chemoenzymatic and Chemical Synthesis Approaches for Related Glycosides
Beyond biotechnological methods, chemical and chemoenzymatic strategies provide powerful tools for the synthesis of glycosides. These approaches offer control over reaction parameters and can be adapted for large-scale production.
The Koenigs-Knorr reaction is a cornerstone of chemical glycosylation and one of the oldest methods for forming a glycosidic bond. wikipedia.org The reaction typically involves the coupling of a glycosyl halide (such as an acetylated glucosyl bromide) with an alcohol acceptor in the presence of a promoter, classically a silver salt like silver carbonate. wikipedia.orgnih.gov Other heavy metal salts, including those of mercury, can also be used as promoters. wikipedia.orgslideshare.net
The mechanism proceeds through the formation of an oxocarbenium ion intermediate after the halide is abstracted by the metal salt promoter. wikipedia.org A crucial aspect of this method is the stereochemical control exerted by a "participating" protecting group at the C2 position of the glycosyl donor. An acetyl group, for instance, can form a dioxolanium ring intermediate, which shields one face of the molecule. wikipedia.org Subsequent nucleophilic attack by the alcohol acceptor occurs from the opposite face, leading to the formation of a 1,2-trans-glycosidic linkage. wikipedia.org For glucose donors, this stereodirecting effect is instrumental in synthesizing β-glucosides with high selectivity. slideshare.netmdpi.com The Zemplén modification often refers to the subsequent deacetylation step under basic conditions to yield the final unprotected glucoside.
When the aglycone contains multiple hydroxyl groups, achieving regioselectivity—the glycosylation of a specific hydroxyl group—becomes a significant challenge in chemical synthesis, often requiring multi-step protection and deprotection strategies. Enzymatic and chemoenzymatic approaches offer an elegant solution to this problem. mdpi.com
Glycosyltransferases (GTs), particularly UDP-dependent glycosyltransferases (UGTs), are enzymes that catalyze the transfer of a sugar moiety from an activated donor (like UDP-glucose) to an acceptor molecule with high regioselectivity and stereoselectivity under mild, physiological conditions. nih.govacs.org These enzymes can differentiate between multiple hydroxyl groups on a complex polyphenol, for example, and selectively glycosylate a single position. nih.govacs.org A chemoenzymatic strategy might involve the chemical synthesis of an anomeric mixture of glycosides, followed by the use of a specific enzyme, such as a β-N-acetylhexosaminidase, to selectively hydrolyze and remove the unwanted anomer, allowing for the purification of the desired one. mdpi.com This combination of chemical synthesis and enzymatic resolution provides a powerful method for obtaining pure glycosidic products.
Structure Activity Relationship Sar and Structural Modification Studies
Impact of Aglycone Modifications on Biological Efficacy (e.g., dimethoxyphenyl derivatives)
The aglycone portion of a glycoside plays a significant role in its interaction with biological targets. In the case of 3,4-Dimethoxyphenyl-beta-d-glucopyranoside, the dimethoxyphenyl group is a key determinant of its bioactivity. Research into related phenyl glycosides has shown that the substitution pattern on the phenyl ring can dramatically alter their inhibitory effects on enzymes such as tyrosinase and α-glucosidase.
For instance, studies on bergenin (B1666849) derivatives, which also feature a substituted phenyl ring, have demonstrated that the presence and position of substituents on the aromatic ring influence their α-glucosidase inhibitory activity. Specifically, a derivative with a 3',4'-dimethoxybenzoyl group at the 11-O-position of bergenin showed potent inhibition. wikipedia.org This suggests that the 3,4-dimethoxy substitution pattern, as seen in this compound, can be favorable for binding to the active site of certain enzymes. The methoxy (B1213986) groups can participate in hydrogen bonding or hydrophobic interactions, thereby stabilizing the enzyme-inhibitor complex.
Further research on other phenolic compounds has highlighted the importance of the number and position of hydroxyl and methoxy groups on the phenyl ring for biological activity. The specific arrangement of these functional groups on the aglycone is critical for molecular recognition by the target enzyme.
Role of Glycosidic Linkage and Sugar Moiety in Activity
O-glycosidic bonds, as found in this compound, are susceptible to hydrolysis by glycosidase enzymes. wikipedia.org This can be a mechanism for the release of the active aglycone in vivo. The stereochemistry of the linkage (α or β) is also crucial. The β-configuration of the glucopyranoside in the target compound is specific and recognized by β-glucosidases.
The sugar moiety, in this case, a β-D-glucopyranoside, primarily influences the pharmacokinetic properties of the molecule, such as its water solubility and ability to be transported across cell membranes. The hydroxyl groups on the glucose unit can form hydrogen bonds with the active site of target enzymes, contributing to the binding affinity. While the aglycone is often considered the primary determinant of specificity, the glycone (sugar part) is essential for correct positioning within the enzyme's active site. nih.gov Studies on C-arylglucosides have shown that the glucose moiety is crucial for potent and selective inhibition of transporters like SGLT2. nih.gov
Design and Synthesis of Novel Analogs and Derivatives for Enhanced Bioactivity
The insights gained from SAR studies provide a rational basis for the design and synthesis of novel analogs of this compound with potentially enhanced bioactivity. The goal of such synthetic efforts is often to improve potency, selectivity, and pharmacokinetic properties.
One common strategy involves the modification of the aglycone. This can include altering the substitution pattern on the phenyl ring, for example, by introducing different functional groups or changing the position of the existing methoxy groups. The synthesis of various substituted benzimidazole-thioquinoline derivatives has demonstrated that the nature and position of substituents on the aromatic rings can lead to significant improvements in α-glucosidase inhibitory activity. nih.gov For instance, the introduction of a 4-bromobenzyl group resulted in a compound with markedly increased potency compared to the unsubstituted parent molecule. nih.gov
Another approach is to modify the glycosidic linkage. The synthesis of C-glycosides, where the anomeric carbon of the sugar is directly linked to a carbon atom of the aglycone, can result in analogs with increased metabolic stability towards glycosidases. nih.gov This is because C-glycosidic bonds are generally more resistant to enzymatic cleavage than O-glycosidic bonds.
Furthermore, modifications to the sugar moiety itself can be explored. While glucose is a common sugar in natural glycosides, replacing it with other monosaccharides or deoxysugars could alter the compound's interaction with its biological target and its pharmacokinetic profile. The synthesis of carbohydrazide (B1668358) derivatives has been explored to develop novel inhibitors of dipeptidyl peptidase-IV (DPP-IV), demonstrating that modifications involving the core structure can lead to potent and selective inhibitors. nih.gov
Below is a table summarizing the general strategies for the design of novel analogs based on the structure of this compound.
| Structural Component | Modification Strategy | Rationale for Enhanced Bioactivity |
| Aglycone (Dimethoxyphenyl) | Introduction of different substituents (e.g., halogens, alkyl groups, hydroxyl groups) on the phenyl ring. | To optimize hydrophobic and electronic interactions with the target enzyme's active site, potentially increasing binding affinity and selectivity. |
| Alteration of the position of methoxy groups. | To probe the spatial requirements of the enzyme's binding pocket and improve interactions. | |
| Glycosidic Linkage | Replacement of the O-glycosidic bond with a C-glycosidic or S-glycosidic bond. | To increase metabolic stability against enzymatic hydrolysis by glycosidases, leading to a longer duration of action. |
| Sugar Moiety (Glucopyranoside) | Replacement of glucose with other monosaccharides (e.g., mannose, galactose). | To alter the hydrogen bonding network with the enzyme and potentially improve binding specificity. |
| Introduction of deoxy sugars or modified sugars. | To fine-tune the pharmacokinetic properties and interactions with the target. |
The synthesis of such novel analogs often involves multi-step chemical or enzymatic procedures. Enzymatic synthesis, using glycosidases in a reverse hydrolytic or transglycosylation mode, offers a regio- and stereoselective method for creating glycosidic bonds. nih.gov Chemical synthesis provides greater flexibility in introducing a wider range of modifications to both the aglycone and the sugar moiety.
Advanced Analytical and Spectroscopic Characterization Methods
Chromatographic Techniques for Separation and Purification
Chromatography is a cornerstone for the isolation and purification of 3,4-Dimethoxyphenyl-beta-d-glucopyranoside from complex mixtures, such as plant extracts or synthetic reaction products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly powerful in this regard due to their high resolution and efficiency.
The development of a robust HPLC method is crucial for the effective separation of this compound. Method development involves a systematic optimization of several parameters to achieve the desired separation with good resolution, peak shape, and analysis time. Key aspects of HPLC method development include the selection of the stationary phase, mobile phase composition, and detector.
For the separation of phenolic glycosides like this compound, reversed-phase HPLC is commonly employed. amazonaws.com In this mode, a nonpolar stationary phase, typically a C18 (ODS) column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), often with the addition of an acid like formic acid or phosphoric acid to improve peak shape and resolution. sielc.com
The purification of this compound from a culture of Coffea arabica cells was achieved using preparative HPLC on an ODS column with a mobile phase of methanol and water. tandfonline.com Similarly, the isolation of other glycosides from natural sources has been successfully performed using reversed-phase HPLC. nih.gov
A typical HPLC method for a related compound, 3-(3,4-Dimethoxyphenyl)propionic acid, utilizes a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For Mass Spectrometry (MS) compatibility, phosphoric acid is often replaced with a volatile acid like formic acid. sielc.com
Table 1: Illustrative HPLC Method Parameters for the Analysis of Phenyl Glycosides
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (ODS) | sielc.comtandfonline.com |
| Mobile Phase | Methanol:Water or Acetonitrile:Water with acid (e.g., formic acid) | sielc.comtandfonline.com |
| Detection | UV-Vis (Diode Array Detector - DAD) | scielo.org.mx |
| Flow Rate | Typically 0.5 - 1.5 mL/min for analytical scale | amazonaws.com |
| Injection Volume | 5 - 20 µL | amazonaws.com |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. amazonaws.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.
UPLC is particularly well-suited for the analysis of complex samples containing numerous components, such as in metabolomics studies or the quality control of herbal medicines. The high throughput of UPLC makes it an ideal choice for screening large numbers of samples. For instance, a UPLC-Q-Orbitrap-MS method was developed for the simultaneous quantification of 46 compounds in a plant extract, demonstrating the power of this technique for comprehensive chemical profiling. mdpi.com
While specific UPLC applications for this compound are not extensively documented, the methodology is readily adaptable from HPLC. The principles of stationary and mobile phase selection remain the same, but the gradient elution times can be significantly reduced. The enhanced peak resolution in UPLC can also aid in the separation of closely related isomers.
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing information on its molecular weight and structure. When coupled with a chromatographic separation technique like LC, it becomes a highly sensitive and selective analytical method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex matrices due to its high selectivity and sensitivity. researchgate.net In an LC-MS/MS experiment, the analyte is first separated by LC and then introduced into the mass spectrometer. The precursor ion, corresponding to the molecular ion of the compound (e.g., [M+H]⁺ or [M-H]⁻), is selected in the first mass analyzer (MS1), fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer (MS2).
The quantification is typically performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This provides a high degree of selectivity, as only compounds that meet both the retention time and the specific mass transition criteria are detected. For example, an LC-MS/MS method was developed for the quantification of galloylglucoside compounds in brandies, utilizing a triple quadrupole mass analyzer operating in MRM mode. researchgate.net
While a specific LC-MS/MS method for this compound is not detailed in the provided search results, a hypothetical method can be outlined based on its structure.
Table 2: Hypothetical LC-MS/MS Parameters for the Quantification of this compound
| Parameter | Description | Reference Principle |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | mdpi.comnih.gov |
| Precursor Ion [M+H]⁺ | m/z 317.12 | nih.gov |
| Product Ions | Fragmentation would likely involve the loss of the glucose moiety (162 Da), resulting in a major product ion at m/z 155.07 (aglycone). | mdpi.comnih.gov |
| MRM Transition | m/z 317.12 → 155.07 | researchgate.net |
High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound. bioanalysis-zone.com This is a powerful tool for the structural elucidation of unknown compounds and for confirming the identity of known ones.
For this compound (C₁₄H₂₀O₈), the theoretical exact mass can be calculated and compared to the experimentally measured mass. The low mass error (typically < 5 ppm) provided by HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers allows for the unambiguous determination of the molecular formula. mdpi.com
In the analysis of metabolites of a related flavonol glucoside, HRMS was instrumental in identifying the chemical formulas of the metabolites based on their accurate mass-to-charge ratios. mdpi.com The fragmentation patterns observed in the HRMS spectra also provide valuable structural information. For instance, the loss of a glucose unit is a characteristic fragmentation for glycosides.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of organic molecules, including this compound. nih.gov A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is typically required for an unambiguous assignment of all proton and carbon signals and to establish the connectivity between atoms.
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their coupling patterns. For this compound, the ¹H NMR spectrum would show signals corresponding to the aromatic protons of the 3,4-dimethoxyphenyl ring, the methoxy (B1213986) group protons, and the protons of the glucose unit. The coupling constant of the anomeric proton (H-1' of the glucose) is particularly important for determining the stereochemistry of the glycosidic bond. A large coupling constant (typically around 7-8 Hz) is indicative of a β-anomeric configuration.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon signals provide information about their hybridization and chemical environment.
Two-dimensional NMR experiments are used to establish correlations between different nuclei.
COSY (Correlation Spectroscopy) shows correlations between coupled protons, helping to identify spin systems within the molecule, such as the protons of the glucose ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the linkage between the aglycone and the glucose unit. For example, a correlation between the anomeric proton (H-1') of the glucose and the carbon of the aglycone to which it is attached would confirm the position of the glycosidic bond.
The structures of numerous glycosides have been elucidated using these NMR techniques. nih.gov
Computational Chemistry and in Silico Modeling
Molecular Docking Studies of Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential inhibitors or activators. nih.govbohrium.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their energetic favorability.
For a compound like 3,4-Dimethoxyphenyl-beta-d-glucopyranoside, molecular docking could be used to investigate its binding affinity for various enzymes. For instance, studies on similar flavonoid and glucoside compounds often target enzymes like α-glucosidase, a key enzyme in carbohydrate metabolism. mdpi.com Docking simulations can identify the specific amino acid residues in the enzyme's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or van der Waals forces. These interactions are fundamental to the ligand's ability to inhibit or modulate the enzyme's function. mdpi.com
In a typical study, the docking score, usually expressed in kcal/mol, indicates the predicted binding affinity; a more negative value suggests a stronger interaction. For example, docking studies of various flavonoid glucosides against α-glucosidase have revealed that interactions with key catalytic residues, such as aspartic acid (Asp) and glutamic acid (Glu), are critical for inhibitory activity. mdpi.com
Illustrative Docking Interaction Data for a Related Glucoside Disclaimer: The following data is representative of results from molecular docking studies on related glucosides against enzyme targets and is provided for illustrative purposes, as specific data for this compound is not available.
| Parameter | Description | Example Value |
|---|---|---|
| Target Protein | The enzyme or receptor being studied. | Yeast α-glucosidase |
| Ligand | The small molecule being docked. | Quercetin-3-O-beta-glucopyranoside |
| Binding Energy (kcal/mol) | Predicted binding affinity. More negative values indicate stronger binding. | -9.5 |
| Interacting Residues | Amino acids in the active site forming bonds with the ligand. | ASP214, GLU276, ASP349 |
| Interaction Types | Types of chemical bonds predicted between the ligand and receptor. | Hydrogen Bonds, Hydrophobic Interactions |
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
Molecular dynamics (MD) simulations offer a more dynamic view of ligand-receptor interactions compared to the static picture provided by molecular docking. nih.gov An MD simulation calculates the motion of every atom in a system over time by solving Newton's equations of motion. colab.ws This allows researchers to observe the stability of a docked pose, analyze conformational changes in both the ligand and the protein, and understand the role of solvent molecules. mdpi.com
For a this compound-protein complex, an MD simulation would typically be run for tens to hundreds of nanoseconds. Key analyses include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).
RMSD measures the average deviation of the protein or ligand backbone atoms from their initial position over the course of the simulation. A stable, low RMSD value suggests that the complex is not undergoing major structural changes and the binding is stable. nih.gov
RMSF measures the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in certain regions of the protein can indicate flexibility, which may be important for its function. Low RMSF values for the ligand and surrounding residues suggest a stable binding interaction. mdpi.com
These simulations provide critical insights into whether the initial docked pose is maintained in a more physiologically realistic, dynamic environment.
Typical Parameters for a Molecular Dynamics Simulation Disclaimer: The following table contains typical parameters used in MD simulations of ligand-protein complexes and is for illustrative purposes only.
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | CHARMM36, AMBER, GROMOS | Defines the potential energy function for all atoms in the system. |
| Solvent Model | TIP3P, SPC/E (Water) | Explicitly models the surrounding solvent environment. |
| Simulation Time | 100 - 500 nanoseconds | Duration of the simulation to observe atomic motions. |
| Temperature | 300 K or 310 K | Simulates physiological temperature. |
| Pressure | 1 bar | Simulates atmospheric pressure (NPT ensemble). |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis | Quantifies the stability and dynamics of the complex. |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. Unlike molecular mechanics methods (used in docking and MD), which rely on empirical parameters, DFT calculates the electron density of a system to determine its energy and properties.
For this compound, DFT could be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule with high accuracy.
Analyze Conformational Landscapes: A study on the related phenyl-β-D-glucopyranoside used DFT to identify fourteen low-energy conformers and calculate their relative stabilities. nih.gov Such analysis is crucial for understanding which shapes the molecule is likely to adopt in solution.
Calculate Electronic Properties: DFT can compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity.
Predict Reactivity: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. These maps show electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule might interact with other reagents or biological targets.
A DFT study on dimethoxybenzene derivatives, for example, used MEP analysis to reveal that certain substitutions made the compound more electrophilic and a better hydrogen bond donor, which has significant implications for its potential bioactivity.
Illustrative DFT-Calculated Properties for a Related Compound Disclaimer: The data below is derived from DFT studies on phenyl-β-D-glucopyranoside and is presented to illustrate the type of information obtained from such calculations, as specific data for this compound is not available. nih.gov
| Property | Description | Example Value (for Phenyl-β-D-glucopyranoside) |
|---|---|---|
| DFT Functional/Basis Set | Method used for the calculation. | B3LYP-D3BJ/def2-TZVPD |
| Number of Low-Energy Conformers | Distinct stable geometries identified. | 14 |
| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -0.5 eV |
| HOMO-LUMO Gap | Energy difference indicating chemical reactivity. | 6.0 eV |
Biotechnological and Potential Industrial Applications Derived from Research
Utilization in Plant Biotechnology and Metabolic Engineering
The synthesis of 3,4-Dimethoxyphenyl-beta-d-glucopyranoside through plant cell cultures represents a significant advancement in plant biotechnology. Specifically, suspension-cultured cells of Coffea arabica have been successfully employed to convert 3,4-dimethoxyphenol (B20763) (3,4-DMP) into its corresponding glucoside. tandfonline.com This biotransformation process is a one-step, position-specific reaction that yields the β-linked glycoside, mirroring its natural structure. tandfonline.com
In a notable study, the maximum efficiency of this glucosylation process reached over 40% within 96 hours of adding 1 mM of 3,4-DMP to the culture medium. tandfonline.com The resulting this compound was identified and confirmed through 1H-NMR and enzymatic hydrolysis. tandfonline.com This method of glycosylation by plant cells is seen as a more desirable approach compared to chemical synthesis, which can be complex, or enzymatic synthesis using glycosyltransferases, which often requires expensive substrates like UDP-sugar. tandfonline.com
The ability of cultured plant cells to glycosylate a variety of exogenously supplied compounds opens up possibilities for the large-scale production of valuable glycosides. tandfonline.com The efficiency of this biotransformation is influenced by the substrate's chemical structure, with dimethoxyphenols like 3,4-DMP being more effectively converted than monomethoxyphenols. tandfonline.com This biotechnological approach provides a sustainable and efficient platform for producing this compound and other related glycosides for various applications.
Table 1: Biotransformation of 3,4-Dimethoxyphenol (3,4-DMP) by Coffea arabica Cell Culture
| Parameter | Finding | Reference |
| Organism | Coffea arabica (suspension-cultured cells) | tandfonline.com |
| Substrate | 3,4-Dimethoxyphenol (3,4-DMP) | tandfonline.com |
| Product | This compound | tandfonline.com |
| Optimal Substrate Concentration | 1 mM | tandfonline.com |
| Maximum Glucosylation Efficiency | > 40% | tandfonline.com |
| Time to Maximum Efficiency | 96 hours | tandfonline.com |
| Reaction Type | One-step, position-specific β-glucosylation | tandfonline.com |
Precursor for Advanced Pharmaceutical Lead Discovery
Natural products and their derivatives are a cornerstone of drug discovery, providing a rich source of novel chemical structures for therapeutic development. rsc.org Glycosides, in particular, often exhibit a wide range of pharmacological activities.
Research has indicated that this compound possesses biological activities that make it a person of interest as a precursor for pharmaceutical lead discovery. A key finding is its ability to reduce plasma insulin (B600854) levels without concurrently elevating plasma glucose during a glucose tolerance test. tandfonline.com This suggests a potential mechanism involving the inhibition of glucose absorption from the small intestine. tandfonline.com Such a property is highly relevant in the search for new treatments for metabolic disorders.
Furthermore, the broader class of alkoxyaryl beta-D-glucopyranosides has been investigated for its pharmacological potential. For instance, newly synthesized 4-alkoxyaryl beta-D-glucopyranosides have demonstrated inhibitory effects on histamine (B1213489) release from rat peritoneal mast cells, indicating potential anti-inflammatory or anti-allergic applications. While not the exact compound, these findings for structurally related molecules underscore the potential of the this compound scaffold in the design and discovery of new drug leads.
Table 2: Investigated Biological Activities of this compound and Related Compounds
| Compound/Class | Investigated Biological Activity | Potential Therapeutic Application | Reference |
| This compound | Reduced plasma insulin without elevating plasma glucose; potential inhibition of intestinal glucose absorption | Metabolic disorders (e.g., hyperlipemia, obesity, diabetes) | tandfonline.com |
| 4-Alkoxyaryl beta-D-glucopyranosides | Inhibition of histamine release | Anti-inflammatory, anti-allergic |
Applications in Functional Food Ingredient Research
The properties of this compound also position it as a candidate for use in functional food ingredient research. Functional foods are those that offer health benefits beyond basic nutrition. The potential of this compound to inhibit glucose absorption aligns with the growing consumer demand for food products that can help manage metabolic health. tandfonline.com
Given that this compound has been identified in natural sources like crude black sugar from sugar cane, its incorporation into dietary products is a plausible application. tandfonline.com Its ability to potentially mitigate the pathological changes associated with high sugar intake, such as hyperlipemia, obesity, and arteriosclerosis, makes it an attractive ingredient for the functional food market. tandfonline.com The development of biotechnological production methods, as described in section 8.1, could provide a stable and economical supply of this compound for such applications, overcoming the limitations of its low natural abundance. tandfonline.com
Future Perspectives and Emerging Research Avenues for 3,4 Dimethoxyphenyl Beta D Glucopyranoside
Elucidation of Unexplored Biological Activities and Biofunctions
While many β-D-glucopyranoside derivatives have been investigated for their therapeutic potential, the specific biological activities of 3,4-Dimethoxyphenyl-beta-D-glucopyranoside remain largely uncharted territory. Future research is poised to explore a wide array of potential biofunctions. The structural characteristics of glycosides, which often play roles in solubility and bioavailability, suggest that this compound could be a valuable lead in pharmaceutical development.
Research into related compounds provides a roadmap for these investigations. For instance, other methoxylated glucopyranosides have been explored for applications in drug delivery systems to improve the solubility of therapeutic agents. Furthermore, a related compound, 3',4'-Dimethoxy-flavonol-3-O-β-D-glucopyranoside monohydrate, has been noted for its potential to significantly reduce blood lipids and liver injury, although it suffers from poor oral bioavailability bjmu.edu.cn. This highlights the need to investigate whether this compound possesses similar activities and to what extent its structure influences its pharmacokinetic properties. The exploration of its potential as an anti-cancer agent or as a tool in glycosylation reactions are other avenues of interest, drawing parallels from similar structures like 4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside chemimpex.com.
Advanced Omics-Based Approaches for Mechanistic Discovery (e.g., gene expression analysis)
To understand how this compound may function at a cellular and molecular level, advanced omics-based approaches are indispensable. The integration of transcriptomics (gene expression analysis) and metabolomics (metabolite profiling) offers a powerful strategy to uncover the compound's mechanism of action. mdpi.comfrontiersin.org
By treating biological systems (e.g., cell cultures or model organisms) with this compound, researchers can perform comprehensive analyses:
Transcriptomics: This would reveal which genes are up-regulated or down-regulated in response to the compound. For example, if the compound has anti-inflammatory properties, one might expect to see changes in the expression of genes related to inflammatory pathways, such as MAPK or p53 signaling pathways. mdpi.com
Metabolomics: This analysis identifies and quantifies changes in the cellular metabolome, providing a direct readout of the biochemical state. It can help identify the metabolic pathways that are most affected by the compound, such as amino acid or lipid metabolism. mdpi.com
The combined analysis of these datasets can provide a holistic view of the compound's effects, linking gene expression changes to metabolic outcomes. mdpi.comfrontiersin.org This integrated approach has been successfully used to elucidate the biosynthetic pathways of flavonoids and to understand the antitumor mechanisms of other complex molecules, providing a clear precedent for its application to this compound. mdpi.commdpi.com
Table 1: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Research Question | Potential Insights |
| Transcriptomics | How does the compound alter gene activity in target cells? | Identification of key signaling pathways (e.g., inflammatory, apoptotic) modulated by the compound. mdpi.com |
| Metabolomics | What is the impact of the compound on cellular metabolism? | Revelation of altered metabolic pathways and identification of novel biomarkers of activity. frontiersin.org |
| Integrated Omics | What is the complete mechanism of action? | A comprehensive understanding linking molecular targets to cellular functions and phenotypic outcomes. mdpi.com |
Development of Sustainable Production Strategies
As interest in this compound grows, the need for efficient and environmentally friendly production methods becomes critical. Traditional chemical synthesis can be complex and expensive researchgate.net. Therefore, research is shifting towards sustainable, biotechnology-based strategies.
One promising approach is the use of plant cell cultures for biotransformation. Studies have demonstrated that suspension-cultured cells of Coffea arabica can effectively convert 3,4-Dimethoxyphenol (B20763) (3,4-DMP) into this compound. tandfonline.comoup.comjst.go.jp This glucosylation process achieved a maximum efficiency of over 40% within 96 hours, showcasing the potential of plant cell factories for producing this compound. oup.comjst.go.jp
Another sustainable avenue is enzymatic synthesis. The use of β-glucosidase enzymes to catalyze the direct glycosidation of aglycones with D-glucose represents a green and highly specific alternative to chemical methods. researchgate.net Research on enzymatic synthesis has shown that parameters such as the choice of solvent, enzyme source (e.g., from almonds or apple seeds), and substrate ratios can be optimized to achieve moderate to high yields of various β-D-glucopyranosides. researchgate.net These biocatalytic methods avoid the need for harsh chemicals and complex protection-deprotection steps common in traditional synthesis. researchgate.netdoaj.org
Table 2: Comparison of Sustainable Production Methods for Glucosides
| Production Method | Biocatalyst/System | Key Advantages | Reported Efficiency/Yield |
| Plant Cell Culture | Coffea arabica cells | Utilizes cellular machinery for specific glucosylation, sustainable. | >40% conversion of 3,4-DMP. oup.comjst.go.jp |
| Enzymatic Synthesis | β-glucosidase (e.g., from almonds) | High specificity, environmentally benign, avoids complex chemical steps. | Yields of 51-65% for related glucopyranosides. researchgate.net |
Integration of Computational and Experimental Methodologies for Rational Design and Discovery
The integration of computational modeling with experimental validation offers a powerful paradigm for accelerating the discovery and optimization of bioactive compounds. For this compound, these in silico approaches can guide research by predicting its biological activities and facilitating the rational design of more potent and specific derivatives.
Computational techniques that could be applied include:
Molecular Docking: This method can predict how this compound might bind to the active sites of various protein targets, such as enzymes or receptors. This is crucial for identifying potential mechanisms of action.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when interacting with a biological target, providing insights into the stability of the binding and the conformational changes involved.
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic properties and reactivity of the molecule, which is essential for designing new analogues. mdpi.com
These computational predictions must then be validated through experimental assays. For example, if docking studies suggest that the compound could inhibit a particular enzyme like glycogen phosphorylase, this can be tested in vitro. mdpi.com This iterative cycle of prediction and experimentation allows for a more targeted and efficient drug discovery process. Such an approach has been successfully used to design and evaluate other C-β-D-glucopyranosyl derivatives, providing a clear framework for applying these powerful tools to this compound. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
